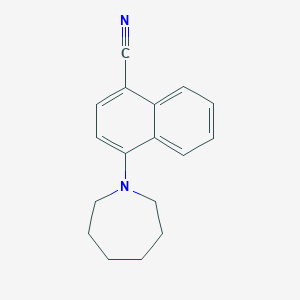
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 2-chloroethyl and carbonyl chloride functional groups in this compound makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride typically involves the chlorination of 9-(2-chloroethyl)-9H-carbazole followed by the introduction of the carbonyl chloride group. One common method includes:
Chlorination: 9-(2-Chloroethyl)-9H-carbazole is treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of 9-(2-substituted)-9H-carbazole derivatives.
Oxidation: Formation of 9-(2-chloroethyl)-9H-carbazole-3-carboxylic acid.
Reduction: Formation of 9-(2-chloroethyl)-9H-carbazole-3-alcohol.
科学的研究の応用
Chemistry
In organic synthesis, 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is used as an intermediate for the preparation of various carbazole derivatives. These derivatives are important in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Carbazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics.
作用機序
The mechanism of action of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride involves its ability to interact with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
9-(2-Chloroethyl)-9H-carbazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
9-(2-Bromoethyl)-9H-carbazole-3-carbonyl chloride: Similar structure but with a bromoethyl group, which may exhibit different reactivity and selectivity.
9-(2-Chloroethyl)-9H-carbazole-3-carboxylic acid: The carboxylic acid derivative, which is more polar and may have different solubility properties.
Uniqueness
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is unique due to the presence of both the chloroethyl and carbonyl chloride functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
793717-31-4 |
|---|---|
分子式 |
C15H11Cl2NO |
分子量 |
292.2 g/mol |
IUPAC名 |
9-(2-chloroethyl)carbazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H11Cl2NO/c16-7-8-18-13-4-2-1-3-11(13)12-9-10(15(17)19)5-6-14(12)18/h1-6,9H,7-8H2 |
InChIキー |
OKIYHPLKDUYVEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


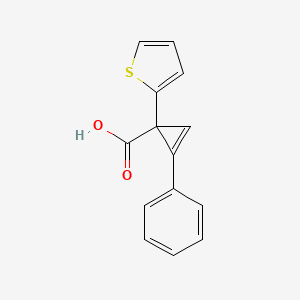
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
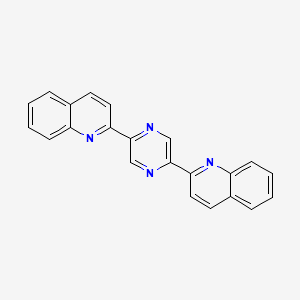
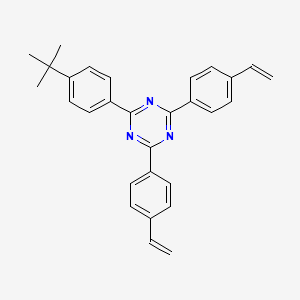
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
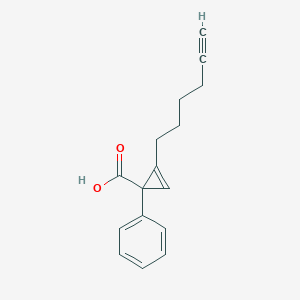
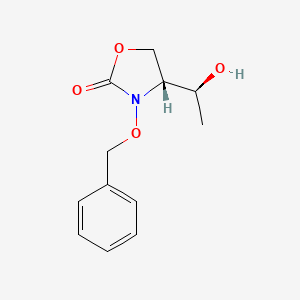
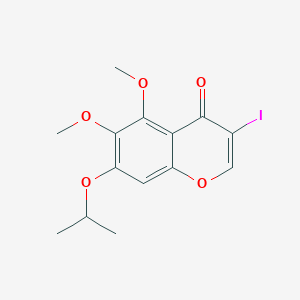
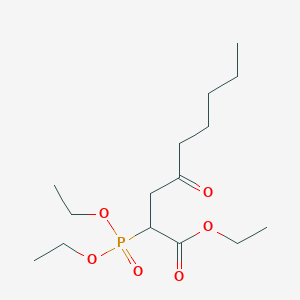
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
